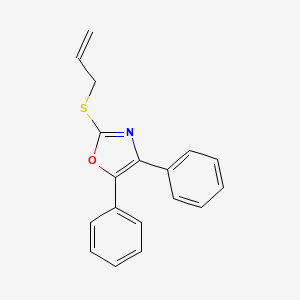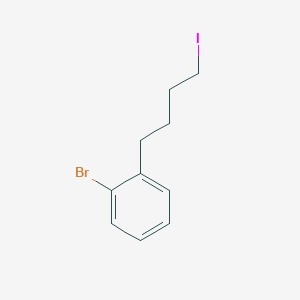
1-(4-Iodobutyl)-2-bromobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodobutyl)-2-bromobenzene is an organic compound that features both iodine and bromine atoms attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(4-Iodobutyl)-2-bromobenzene typically involves the reaction of 2-bromobenzene with 4-iodobutyl derivatives. One common method is the nucleophilic substitution reaction where 2-bromobenzene is reacted with 4-iodobutyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Análisis De Reacciones Químicas
1-(4-Iodobutyl)-2-bromobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, the iodine atom can be replaced with a hydroxyl group using sodium hydroxide in a substitution reaction.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1-(4-Iodobutyl)-2-bromobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: It is explored for its potential use in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodobutyl)-2-bromobenzene involves its ability to participate in various chemical reactions due to the presence of reactive iodine and bromine atoms. These atoms can undergo substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The specific mechanism of action depends on the context in which the compound is used, such as in organic synthesis or medicinal chemistry.
Comparación Con Compuestos Similares
1-(4-Iodobutyl)-2-bromobenzene can be compared with other similar compounds that contain halogen atoms attached to a benzene ring. Some similar compounds include:
1-(4-Iodobutyl)benzene: This compound lacks the bromine atom, making it less reactive in certain substitution reactions.
1-(4-Bromobutyl)-2-iodobenzene: This is an isomer where the positions of the iodine and bromine atoms are swapped, leading to different reactivity and applications.
4-Iodobutyl acetate:
This compound stands out due to the presence of both iodine and bromine atoms, which provide unique reactivity and versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C10H12BrI |
|---|---|
Peso molecular |
339.01 g/mol |
Nombre IUPAC |
1-bromo-2-(4-iodobutyl)benzene |
InChI |
InChI=1S/C10H12BrI/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8H2 |
Clave InChI |
DQYQCWXXWVKRPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCCCI)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,6-Dimethylphenyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B15122646.png)
![1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B15122653.png)
![N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15122654.png)
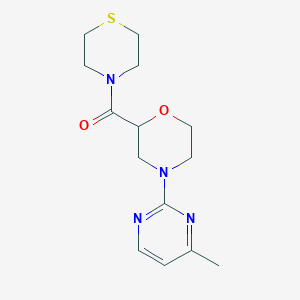
![4-chloro-1-{[1-(2-chlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B15122667.png)
![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine](/img/structure/B15122668.png)
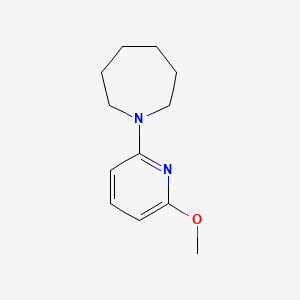
![2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B15122682.png)
![6-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-3-ol](/img/structure/B15122693.png)
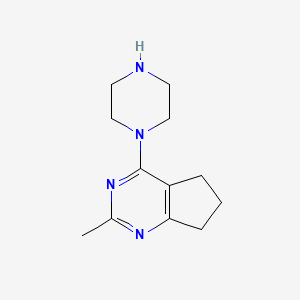
![1-(2,3-Dimethylphenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B15122702.png)
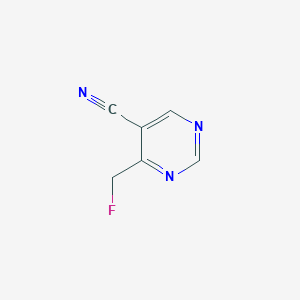
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-fluoropyrimidine](/img/structure/B15122718.png)
